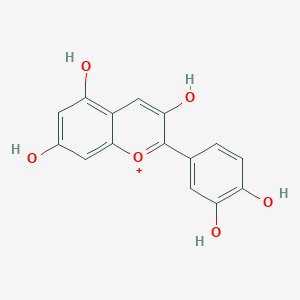

(+)-Leucocyanidin

描述

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZSMAEJFVWIL-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

528-58-5 (chloride) | |

| Record name | Cyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10157933 | |

| Record name | Cyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13306-05-3 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13306-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732ZHU564 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) and anthocyanins in plants. Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone, with critical chiral centers at the C2, C3, and C4 positions of the heterocyclic C-ring. This inherent chirality gives rise to several stereoisomers, with the (+)-(2R,3S,4S)-leucocyanidin (3,4-cis) and (+)-(2R,3S,4R)-leucocyanidin (3,4-trans) being the most biologically significant. The stereochemistry of leucocyanidin (B1674801) dictates its enzymatic conversion into downstream products such as (+)-catechin and cyanidin, which are integral to the flavor, color, and health-promoting properties of many plant-derived foods and beverages. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the synthesis, purification, and enzymatic analysis of this compound.

Chemical Structure and Identification

This compound belongs to the leucoanthocyanidin class of flavonoids. The fundamental properties of leucocyanidin are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₇ | [1] |

| Molecular Weight | 306.27 g/mol | [1] |

| Systematic IUPAC Name | (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | [2] |

| CAS Number | 480-17-1 ((+)-(2R,3S,4S)-Leucocyanidin) | [1] |

| 69256-15-1 ((+)-(2R,3S,4R)-Leucocyanidin) | ||

| Appearance | Colorless compound | [2] |

| Class | Leucoanthocyanidin, Flavan-3,4-diol | [2] |

Stereochemistry

The stereochemistry of leucocyanidin is paramount to its biological function. The chiral centers at C2, C3, and C4 result in multiple stereoisomers. The "(+)" designation indicates its dextrorotatory optical activity.[2]

The two most biologically relevant stereoisomers are:

-

(+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer and serves as the substrate for anthocyanidin synthase (ANS).[2]

-

(+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be chemically synthesized and exhibits different reactivity with biosynthetic enzymes.[2]

The absolute configuration of these stereoisomers governs their interaction with enzymes in the flavonoid biosynthetic pathway. For instance, leucoanthocyanidin reductase (LAR) specifically utilizes the 3,4-cis isomer to produce (+)-catechin.[2]

Caption: Chemical structures of the two primary stereoisomers of this compound.

Quantitative Structural and Spectroscopic Data

Representative NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise stereochemistry of leucocyanidin isomers. While a complete, assigned dataset for this compound is not available, the following table presents representative ¹H and ¹³C NMR chemical shifts for a closely related flavan-3-ol, (+)-catechin, which shares the same core structure. The coupling constants (J values) of the C-ring protons are particularly diagnostic for determining the relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Flavan-3-ol, (+)-Catechin

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 2 | 82.8 | 4.57 (d, 7.5) |

| 3 | 68.7 | 3.98 (m) |

| 4 | 28.4 | 2.51 (dd, 16.1, 8.2), 2.85 (dd, 16.1, 5.5) |

| 4a | 100.7 | |

| 5 | 156.8 | |

| 6 | 95.4 | 5.86 (d, 2.3) |

| 7 | 157.4 | |

| 8 | 96.2 | 5.94 (d, 2.3) |

| 8a | 156.9 | |

| 1' | 132.1 | |

| 2' | 115.1 | 6.84 (d, 2.0) |

| 3' | 145.9 | |

| 4' | 145.9 | |

| 5' | 116.0 | 6.72 (d, 8.1) |

| 6' | 119.9 | 6.77 (dd, 8.1, 2.0) |

Note: Data is for (+)-catechin and serves as a representative example. Actual shifts for leucocyanidin isomers will vary. Researchers should consult specialized publications for definitive NMR data.

Representative X-ray Crystallographic Data

Due to the lack of available crystal structures for this compound, this section provides crystallographic data for its direct biosynthetic precursor, (+)-dihydroquercetin (taxifolin). This data offers insight into the bond lengths and angles of the core flavonoid structure.

Table 2: Selected Bond Lengths and Angles for (+)-Dihydroquercetin (Taxifolin)

| Bond | Length (Å) | Angle | Degree (°) |

| C2-C3 | 1.53 | O1-C2-C1' | 109.5 |

| C3-C4 | 1.51 | C2-C3-C4 | 109.8 |

| C4-C4a | 1.49 | C3-C4-O4 | 120.5 |

| C2-O1 | 1.45 | C2-O1-C8a | 114.2 |

| C4-O4 | 1.23 |

Note: Data is for (+)-dihydroquercetin and is intended to be representative of the core flavonoid structure.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory method for synthesizing this compound involves the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride (B1222165) (NaBH₄). This reaction typically produces a mixture of the 3,4-cis and 3,4-trans stereoisomers.

Protocol:

-

Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

-

Cooling: Cool the solution in an ice bath to 0-4 °C.

-

Reduction: Slowly add a solution of sodium borohydride in the same solvent to the cooled dihydroquercetin solution with constant stirring. The molar ratio of NaBH₄ to dihydroquercetin is a critical parameter to control the reaction.

-

Quenching: Carefully quench the reaction by the dropwise addition of a weak acid, such as dilute acetic acid, until effervescence ceases.

-

Solvent Removal: Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of leucocyanidin stereoisomers, can be purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[2]

Caption: Experimental workflow for the synthesis and purification of this compound.

Enzymatic Conversion of this compound

This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to cyanidin.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified recombinant ANS enzyme.[3]

-

Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin in a minimal amount of a compatible solvent (e.g., dimethyl sulfoxide).[3]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.[3]

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate or isoamyl alcohol containing hydrochloric acid. This terminates the enzymatic reaction and extracts the colored anthocyanidin product into the organic phase.[3]

-

Quantification: Centrifuge the mixture to separate the phases and measure the absorbance of the organic layer at the λmax for cyanidin (around 520-540 nm). Product identity can be confirmed by HPLC analysis against an authentic cyanidin standard.[3]

This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to (+)-catechin.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), NADPH, and the purified recombinant LAR enzyme.

-

Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding an equal volume of ethyl acetate.

-

Product Analysis: Extract the reaction products and analyze by HPLC to quantify the amount of (+)-catechin formed.

Signaling and Biosynthetic Pathways

This compound is a key branch-point intermediate in the flavonoid biosynthetic pathway. Dihydroflavonol 4-reductase (DFR) catalyzes the reduction of (+)-dihydroquercetin to produce (+)-(2R,3S,4S)-leucocyanidin. This natural isomer can then be converted to cyanidin by anthocyanidin synthase (ANS) or to (+)-catechin by leucoanthocyanidin reductase (LAR).

Caption: Biosynthetic and synthetic pathways involving this compound.

Conclusion

This compound is a fundamentally important molecule in plant biochemistry and a key target for researchers in natural product chemistry, pharmacology, and drug development. Its stereochemistry is the defining feature that dictates its biological activity and metabolic fate. While comprehensive structural data from techniques like X-ray crystallography remains elusive, a combination of chemical synthesis, enzymatic assays, and spectroscopic methods provides a robust framework for its study. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the synthesis, characterization, and biological evaluation of this significant flavonoid. A clear understanding of the distinct properties and reactivities of the leucocyanidin stereoisomers is essential for advancing research in this field.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of (+)-Leucocyanidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of (+)-Leucocyanidin. It includes detailed experimental protocols for extraction and quantification, quantitative data on its presence in various plant materials, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin, that serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) (also known as condensed tannins) and anthocyanins in a wide array of plants.[1] As a precursor to these bioactive compounds, which are known for their antioxidant, anti-inflammatory, and cardioprotective properties, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development.[2][3]

Natural Occurrence of this compound

This compound is found in a variety of plants, often concentrated in the unripe fruits, seeds, bark, and leaves. Its presence is transient as it is readily converted into other flavonoids.[1]

Table 1: Natural Sources of this compound and Related Proanthocyanidins

| Plant Species (Scientific Name) | Common Name | Plant Part(s) | Compound(s) Detected | Concentration |

| Vitis vinifera | Grape | Seeds, Skin | This compound, Procyanidins | Procyanidins: Highest in early development stages. (+)-Catechin is a major flavan-3-ol. Dimer B1 is the major dimer in the skin.[4] |

| Musa sapientum | Banana | Unripe Pulp, Peel | Leucocyanidin (B1674801), Gallocatechin | Leucocyanidin identified as the active anti-ulcerogenic ingredient.[5][6] Gallocatechin is five times greater in the peel than the pulp.[6] |

| Theobroma cacao | Cocoa | Beans | Procyanidins | Procyanidins constitute approximately 58% of the total polyphenol content.[7] |

| Pinus sp. | Pine | Bark | Proanthocyanidins | Proanthocyanidin (B93508) content can be as high as 174 g/kg of dry weight in Pinus pinaster.[8] |

| Hamamelis virginiana | Witch Hazel | Leaves, Bark, Stem | Proanthocyanidins | Procyanidins and prodelphinidins are present; however, they represent a minor part of the phenolic constituents compared to gallotannins.[9] |

| Aesculus hippocastanum | Horse Chestnut | - | Leucocyanidin | [10] |

| Anacardium occidentale | Cashew | - | Leucocyanidin | [10] |

| Arachis hypogaea | Peanut | - | Leucocyanidin | [10] |

| Areca catechu | Areca Nut | - | Leucocyanidin | [10] |

| Cerasus vulgaris | Cherry | - | Leucocyanidin | [10] |

| Cinnamomum camphora | Camphor | - | Leucocyanidin | [10] |

| Psidium guajava | Guava | - | Leucocyanidin | [10] |

| Quercus robur | Common Oak | - | Leucocyanidin | [10] |

| Terminalia arjuna | Arjun Tree | - | Leucocyanidin | [10] |

| Zea mays | Corn, Maize | - | Leucocyanidin | [10] |

Note: Specific quantitative data for this compound is often limited due to its transient nature as a biosynthetic intermediate. The concentrations of its derivatives, proanthocyanidins, are more commonly reported.

Biosynthesis of this compound

This compound is a key intermediate in the flavonoid biosynthetic pathway. Its formation begins with the general phenylpropanoid pathway, leading to the synthesis of dihydroflavonols. The immediate precursor to this compound is dihydroquercetin (taxifolin).[1]

The biosynthesis of this compound and its subsequent conversion into other important flavonoids are catalyzed by a series of enzymes:

-

Dihydroflavonol 4-Reductase (DFR): This enzyme catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins. Specifically, it converts dihydroquercetin to this compound.[2]

-

Leucoanthocyanidin Reductase (LAR): LAR directly converts this compound into (+)-catechin, a fundamental building block of proanthocyanidins.[11]

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): This enzyme oxidizes leucocyanidins to form colored anthocyanidins. This compound is converted to cyanidin.[2][11]

Experimental Protocols

A common method for extracting these compounds from plant material involves solid-liquid extraction with a mixture of organic solvents and water.

Protocol for Extraction from Grape Seeds: [11]

-

Sample Preparation: Defat grape seed powder to remove lipids.

-

Extraction:

-

Weigh the defatted grape seed powder and place it in an extraction vessel.

-

Add an extraction solvent, such as 60% ethanol (B145695) or 70% acetone (B3395972), at a solid-to-liquid ratio of 1:4 (g:mL).

-

Agitate the mixture using a mechanical shaker for 90 minutes at 75°C for ethanol extraction, or for 12 hours at room temperature for acetone extraction.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the liquid extract from the solid residue.

-

The solvent from the extract can be evaporated under reduced pressure to concentrate the sample.

-

Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used method for the quantification of this compound and related compounds.[12]

-

Apparatus: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used with two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Detection: UV absorbance is monitored at 280 nm, a characteristic wavelength for flavan-3-ols.

-

Quantification: A calibration curve is generated using a standard of known concentration (e.g., (+)-catechin or a purified this compound standard). The peak area of the analyte in the sample is compared to this curve to determine its concentration.

The activity of DFR, a key enzyme in this compound biosynthesis, can be determined spectrophotometrically.[13]

DFR Assay Protocol:

-

Principle: DFR reduces dihydroquercetin to produce a flavan-3,4-diol (leucocyanidin), which can then be converted to catechin. Catechin condenses with vanillin (B372448) to form a red compound with a characteristic absorption at 500 nm.

-

Reaction Mixture: The assay mixture typically contains a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), NADPH as a cofactor, and the substrate dihydroquercetin.

-

Enzyme Reaction: The reaction is initiated by adding the enzyme extract to the reaction mixture and incubated at a specific temperature (e.g., 25°C).

-

Termination and Color Development: The reaction is stopped, and the product is extracted. The extract is then treated with an acidic vanillin reagent to develop the color.

-

Measurement: The absorbance is measured at 500 nm using a spectrophotometer. The enzyme activity is calculated based on the rate of color formation.

Signaling Pathways and Biological Activity

While direct signaling pathways for this compound are not extensively detailed, the biological activities of its downstream products, particularly proanthocyanidins and anthocyanins, are well-documented. These compounds are known to exert antioxidant and anti-inflammatory effects through the modulation of various cellular signaling pathways.[3][13]

Antioxidant Mechanism: The antioxidant activity of flavonoids like those derived from leucocyanidin is primarily due to their ability to scavenge free radicals through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms.[6]

Anti-inflammatory Signaling: Proanthocyanidins have been shown to inhibit inflammatory responses by modulating key signaling pathways, including:[3][13]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

References

- 1. The flexibility of proanthocyanidin biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Therapeutic Potential of Theobroma cacao L.: Insights from In Vitro, In Vivo, and Nanoparticle Studies on Anti-Inflammatory and Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigation on the phenolic constituents in Hamamelis virginiana leaves by HPLC-DAD and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (+)-Leucocyanidin as a Proanthocyanidin Precursor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-Leucocyanidin, a flavan-3,4-diol, stands as a critical bifurcation point in the flavonoid biosynthetic pathway. It serves as the central precursor for the synthesis of proanthocyanidins (B150500) (PAs), also known as condensed tannins, and anthocyanins. Proanthocyanidins are oligomers and polymers of flavan-3-ol (B1228485) units, renowned for their significant antioxidant, anti-inflammatory, and cardioprotective properties.[1] A comprehensive understanding of the enzymatic pathways governing the conversion of this compound is paramount for harnessing the therapeutic potential of proanthocyanidins. This guide provides an in-depth exploration of the biosynthesis of proanthocyanidins from this compound, detailing the key enzymes, quantitative data, experimental protocols, and relevant signaling pathways.

Chemical Properties of this compound

This compound, systematically named (+)-(2R,3S,4R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol, is a colorless natural product belonging to the leucoanthocyanidin class of flavonoids.[2][3] Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 69256-15-1[2] |

| Molecular Formula | C₁₅H₁₄O₇[2][3] |

| Molecular Weight | 306.27 g/mol [2][3] |

| IUPAC Name | (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol[2] |

| Synonyms | (+)-(2R,3S,4R)-3,3',4,4',5,7-Hexahydroxyflavan, 2,3-trans-3,4-trans-leucocyanidin[2] |

| Appearance | Colorless solid[4] |

| Solubility | Soluble in water, alcohol, acetone (B3395972); practically insoluble in ether, chloroform, petroleum ether[5][6] |

| UV max (Ethanol) | 285 nm[5] |

Biosynthesis of Proanthocyanidin (B93508) Monomers from this compound

The metabolic fate of this compound is determined by the action of two competing enzymatic pathways that lead to the formation of the primary flavan-3-ol building blocks of proanthocyanidins: (+)-catechin and (-)-epicatechin (B1671481).[1]

The Leucoanthocyanidin Reductase (LAR) Pathway to (+)-Catechin

Leucoanthocyanidin reductase (LAR) directly converts this compound into the 2,3-trans-flavan-3-ol, (+)-catechin.[1][7] This NADPH-dependent reduction is a key step in committing the metabolic flux towards the synthesis of proanthocyanidins in many plant species.[1][8]

The Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR) Pathway to (-)-Epicatechin

The formation of the 2,3-cis-flavan-3-ol, (-)-epicatechin, is a two-step process.[1] First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes this compound to the colored anthocyanidin, cyanidin.[1][7] Subsequently, anthocyanidin reductase (ANR) reduces cyanidin to (-)-epicatechin in an NADPH-dependent reaction.[1][9][10]

These two pathways, originating from the common precursor this compound, provide the essential starter and extension units for the polymerization of proanthocyanidins.[1][11]

Quantitative Data

The concentration of this compound varies significantly depending on the plant species, tissue, and developmental stage due to its transient nature as a biosynthetic intermediate.[4]

| Plant Source | Tissue | Concentration | Analytical Method |

| Unripe Banana (Musa sapientum) | Pulp | 3.3 mg/g (fresh weight) | Solvent Fractionation & HPLC |

| Grape Seeds (Vitis vinifera) | Seeds | Varies with cultivar and ripeness | HPLC-DAD |

| Cocoa Beans (Theobroma cacao) | Beans | Not explicitly quantified | LC-MS |

| Pine Bark (Pinus sp.) | Bark | Not explicitly quantified | Not Specified |

Note: The quantification of leucocyanidin is often reported as part of the total proanthocyanidin content. The data presented here is based on available specific measurements of leucocyanidin.[4]

Experimental Protocols

Synthesis of this compound via Reduction of (+)-Dihydroquercetin

This compound can be synthesized by the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride (B1222165).[2][12]

Protocol:

-

Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent such as ethanol (B145695) or a mixture of methanol (B129727) and water.[2]

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with constant stirring. An excess molar ratio of NaBH₄ to dihydroquercetin is recommended to ensure complete reduction.[2] The reaction is typically conducted in the dark at room temperature for several hours.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.[2]

-

Quenching and Neutralization: Carefully quench the reaction by the slow addition of a weak acid, such as dilute acetic acid, until effervescence ceases. Neutralize the solution to approximately pH 7.[2]

-

Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).[2]

-

Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[2]

Extraction and Purification of Proanthocyanidins from Grape Seeds

The following protocol outlines a general procedure for the extraction and purification of proanthocyanidins from grape seeds.[13]

Protocol:

-

Sample Preparation: Finely grind dried grape seeds. A defatting step with a nonpolar solvent like hexane (B92381) is often performed prior to extraction.[13]

-

Extraction:

-

Mix the ground grape seed powder with an extraction solvent (e.g., 70% acetone in water or 60% ethanol in water) at a solid-to-liquid ratio of 1:4 (g:mL).[13]

-

Agitate the mixture using a mechanical shaker or ultrasonication-assisted extraction (UAE) to enhance efficiency. Extraction can be performed at elevated temperatures (e.g., 60-75°C) for a defined period (e.g., 90 minutes).[13]

-

-

Filtration and Concentration:

-

Filter the mixture to separate the liquid extract from the solid residue. The residue can be re-extracted to maximize yield.[13]

-

Combine the filtrates and concentrate the extract under reduced pressure to remove the organic solvent.

-

-

Purification via Liquid-Liquid Partitioning:

-

Dissolve the concentrated aqueous extract in deionized water.

-

Perform liquid-liquid partitioning against ethyl acetate in a separatory funnel. The proanthocyanidins will preferentially move into the ethyl acetate phase.[13]

-

Collect the ethyl acetate phase, dry it over anhydrous sodium sulfate, and evaporate to dryness.

-

-

Lyophilization: The purified proanthocyanidin extract can be lyophilized to obtain a stable, dry powder. Store at -20°C in a desiccated environment.[13]

Quantitative Analysis of Proanthocyanidins by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the quantitative analysis of proanthocyanidins.[14][15][16]

Protocol:

-

Sample Preparation: Prepare a standard solution of a known proanthocyanidin (e.g., procyanidin (B600670) B2) and dissolve the extracted sample in the mobile phase. Filter all solutions through a 0.22 µm syringe filter before injection.[17]

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[15]

-

Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 1 mL/min.[15]

-

Detection: UV detector at 280 nm or a fluorescence detector.[15][18]

-

Column Temperature: 30°C.[15]

-

-

Quantification: Generate a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of proanthocyanidins in the sample is determined by comparing its peak area to the calibration curve.[17]

Downstream Signaling Pathways Modulated by Proanthocyanidins

Proanthocyanidins, the polymers derived from this compound, have been shown to influence key cellular signaling pathways involved in inflammation.[2] For instance, they can inhibit inflammatory responses by modulating pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2]

Conclusion

This compound is a linchpin in the complex and highly regulated pathway of proanthocyanidin biosynthesis. The enzymatic activities of LAR and ANS/ANR dictate the production of the fundamental flavan-3-ol units, thereby influencing the final structure and biological activity of the resulting proanthocyanidin polymers.[1] A thorough understanding of these enzymatic steps, facilitated by the detailed experimental protocols provided, is essential for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development who aim to leverage the health-promoting properties of these abundant natural compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Leucocyanidin (27015-21-0) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Leucocyanidin [drugfuture.com]

- 6. Showing Compound Leucocyanidin (FDB017699) - FooDB [foodb.ca]

- 7. benchchem.com [benchchem.com]

- 8. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]

- 9. Metabolic Characterization of the Anthocyanidin Reductase Pathway Involved in the Biosynthesis of Flavan-3-ols in Elite Shuchazao Tea (Camellia sinensis) Cultivar in the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anthocyanidin Reductase Gene Expression and Accumulation of Flavan-3-ols in Grape Berry | American Journal of Enology and Viticulture [ajevonline.org]

- 11. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leucocyanidin - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Quantitative analysis of polymeric procyanidins (Tannins) from grape (Vitis vinifera) seeds by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (+)-Leucocyanidin as an Intermediate in Anthocyanin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin is a pivotal flavan-3,4-diol that occupies a central branch point in the flavonoid biosynthetic pathway, serving as a crucial intermediate in the synthesis of both anthocyanins and proanthocyanidins (B150500). The metabolic fate of this compound is determined by the interplay of several key enzymes, primarily Anthocyanidin Synthase (ANS) and Leucoanthocyanidin Reductase (LAR). This technical guide provides a comprehensive overview of the biosynthesis of anthocyanins from this compound, detailing the enzymatic conversions, kinetic properties of the involved enzymes, and relevant experimental methodologies. This document is intended to be a valuable resource for researchers and professionals in plant biology, natural product chemistry, and drug development.

Introduction

Anthocyanins are a class of water-soluble pigments responsible for many of the red, purple, and blue colors in flowers, fruits, and leaves. Beyond their role in plant pigmentation, anthocyanins are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. The biosynthesis of these complex molecules involves a series of enzymatic steps within the broader flavonoid pathway. A critical juncture in this pathway is the formation of the colorless intermediate, this compound. The subsequent enzymatic modifications of this compound dictate the downstream production of either colored anthocyanins or polymeric proanthocyanidins. A thorough understanding of this metabolic branch point is essential for the targeted engineering of plant secondary metabolism and for harnessing the therapeutic potential of these compounds.

The Core Biosynthetic Pathway from this compound

The journey from the general flavonoid pathway to the production of anthocyanins involves several key enzymatic steps. The immediate precursor to this compound is dihydroquercetin, which is stereospecifically reduced by Dihydroflavonol 4-Reductase (DFR). Once formed, this compound stands at a metabolic crossroads, where its fate is determined by the action of competing enzymes.

Enzymatic Conversion to Cyanidin by Anthocyanidin Synthase (ANS)

The primary route from this compound to anthocyanin synthesis is catalyzed by Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX) .[1][2] ANS is a non-heme, 2-oxoglutarate-dependent dioxygenase that oxidizes this compound to the colored anthocyanidin, cyanidin.[1][2] This reaction is a critical step, channeling the flux of intermediates toward anthocyanin production.[3] The reaction requires ferrous iron (Fe²⁺), 2-oxoglutarate, and ascorbate (B8700270) as cofactors.[4] The proposed mechanism involves the conversion of leucocyanidin (B1674801) to a flav-2-en-3,4-diol intermediate, which is a direct precursor to the colored anthocyanidins.[5]

Competing Pathways: Proanthocyanidin (B93508) Synthesis

This compound is also a substrate for enzymes leading to the formation of proanthocyanidins (condensed tannins).

-

Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces this compound to (+)-catechin, a 2,3-trans-flavan-3-ol.[1][2] (+)-Catechin serves as a monomeric building block for proanthocyanidin polymers.[1] The reaction catalyzed by LAR is NADPH-dependent.[1]

-

Anthocyanidin Reductase (ANR): In a two-step process, ANS can first convert this compound to cyanidin. Subsequently, Anthocyanidin Reductase (ANR) reduces cyanidin to (-)-epicatechin, a 2,3-cis-flavan-3-ol, in an NADPH-dependent reaction.[1][2]

The relative activities and expression levels of ANS, LAR, and ANR are key determinants of the metabolic flux towards either anthocyanins or proanthocyanidins in a given plant tissue.

Signaling Pathways and Logical Relationships

The anthocyanin biosynthesis pathway is a complex network of enzymatic reactions. The following diagram illustrates the central position of this compound and the subsequent enzymatic steps leading to the synthesis of cyanidin-based anthocyanins and the competing proanthocyanidin pathway.

Data Presentation

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound. While kinetic data for LAR and ANR are available from several studies, specific Michaelis-Menten constants (Km and Vmax) for ANS/LDOX with this compound as a substrate are not consistently reported in the literature, reflecting the complexity of the in vitro assay.

Table 1: Kinetic Parameters of Leucoanthocyanidin Reductase (LAR)

| Enzyme Source | Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temp (°C) | Reference |

| Desmodium uncinatum | 3,4-cis-leucocyanidin | - | ~10 µmol min-1 mg-1 | - | - | [1] |

| Vitis vinifera | 3,4-cis-leucocyanidin | - | - | 7.5 | 30 | [1] |

Table 2: Kinetic Parameters of Anthocyanidin Reductase (ANR)

| Enzyme Source | Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temp (°C) | Reference |

| Vitis vinifera | Cyanidin | 2.82 ± 0.66 | - | 7.5 | 30 | [1][2] |

| Mangifera indica (MiANR1-2) | Cyanidin | Highest of 3 isoforms | Highest of 3 isoforms | Acidic | - | [1] |

Note: "-" indicates data not available in the cited sources. The in vitro assay for ANS/LDOX is challenging, and as a result, reliable kinetic parameters for this compound are not well-documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in anthocyanin synthesis.

Expression and Purification of Recombinant Enzymes

A common workflow for producing active enzymes for in vitro studies is outlined below.

Protocol: Expression and Purification of Recombinant LDOX/ANS

-

Gene Cloning and Vector Construction: The full-length coding sequence of the LDOX/ANS gene from the desired plant source (e.g., Petunia hybrida, Vitis vinifera) is amplified by PCR and cloned into an appropriate expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to promote proper protein folding.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). The cells are lysed by sonication on ice.

-

Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM). The bound protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Analysis of Purity: The purity of the eluted protein is assessed by SDS-PAGE.

Anthocyanidin Synthase (ANS/LDOX) Enzyme Assay

Objective: To determine the enzymatic activity of ANS in converting this compound to cyanidin.

Methodology:

-

Substrate Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol.

-

Reaction Mixture: The standard reaction mixture (total volume of 200 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

4 mM 2-oxoglutarate

-

2 mM Ascorbate

-

50 µM FeSO₄

-

Purified recombinant ANS/LDOX enzyme (e.g., 1-5 µg)

-

50 µM this compound

-

-

Incubation: The reaction is initiated by the addition of the substrate, this compound. The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297) or by acidification with HCl.

-

Product Analysis: The reaction products are extracted with ethyl acetate or another suitable organic solvent. The organic phase is evaporated to dryness and the residue is redissolved in methanol. The products are then analyzed by High-Performance Liquid Chromatography (HPLC).

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting this compound to (+)-catechin.[1]

Methodology:

-

Substrate Preparation: 3,4-cis-leucocyanidin is used as the substrate.[1]

-

Reaction Mixture: A typical reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein (e.g., 1 mg).[1]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.[1]

-

Reaction Termination: The reaction is stopped, for example, by the addition of ethyl acetate.[1]

-

Product Analysis: The reaction products are extracted and analyzed by HPLC to quantify the amount of (+)-catechin formed.[1]

HPLC Analysis of Reaction Products

Objective: To separate and quantify this compound, cyanidin, and other related flavonoids.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a Diode Array Detector (DAD) or UV-Vis detector is used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might be: 5-25% B over 30 min; 25-50% B over 10 min; hold at 50% B for 5 min; return to 5% B and equilibrate for 10 min.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelengths:

-

280 nm for this compound and other flavan-3-ols.

-

520 nm for cyanidin and other anthocyanidins.

-

-

Quantification: A calibration curve is constructed by plotting the peak areas of authentic standards against their known concentrations. The concentration of the analytes in the samples is then determined from this curve.

Conclusion

This compound is a cornerstone intermediate in the biosynthesis of anthocyanins and proanthocyanidins. The enzymatic control at this metabolic juncture, primarily through the activities of ANS/LDOX, LAR, and ANR, dictates the final composition of flavonoids in plant tissues. This technical guide has provided a detailed overview of the core biosynthetic pathway, summarized the available quantitative data, and presented detailed experimental protocols for the characterization of the key enzymes involved. A deeper understanding of the kinetics and regulation of these enzymes will be crucial for future efforts in metabolic engineering to enhance the production of valuable anthocyanins for applications in the food, pharmaceutical, and cosmetic industries. Further research is warranted to fully elucidate the kinetic properties of ANS/LDOX to enable more precise modeling and manipulation of this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Leucocyanidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Leucocyanidin is a colorless polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids.[1] It holds a pivotal position as a biosynthetic intermediate in the production of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in a diverse range of plants.[1] Due to the recognized health benefits of proanthocyanidins, there is considerable scientific interest in the isolation, characterization, and biological activities of their precursors, including this compound. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a review of its role in key signaling pathways.

Chemical and Physical Properties

This compound is a flavan-3,4-diol, and its stereochemistry is critical to its biological function and enzymatic transformations. The "(+)" designation refers to its dextrorotatory optical activity. Several stereoisomers exist, with the most biologically significant being the (+)-(2R,3S,4S)-leucocyanidin (3,4-cis) isomer, which is the natural substrate for anthocyanidin synthase, and the (+)-(2R,3S,4R)-leucocyanidin (3,4-trans) isomer, which can be chemically synthesized.[2]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₇ | [3][4] |

| Molecular Weight | 306.27 g/mol | [3][4] |

| IUPAC Name | (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | [4] |

| Appearance | Colorless compound | [1][3] |

| Class | Leucoanthocyanidin, Flavan-3,4-diol | [5] |

Table 2: Stereoisomer-Specific Information

| Stereoisomer | CAS Number | Common Name | Key Role |

| (+)-(2R,3S,4S)-Leucocyanidin | 480-17-1 | 3,4-cis-Leucocyanidin | Natural isomer, substrate for anthocyanidin synthase (ANS) |

| (+)-(2R,3S,4R)-Leucocyanidin | 69256-15-1 | 3,4-trans-Leucocyanidin | Synthetic isomer |

| Leucocyanidin (unspecified) | 27015-21-0 | - | May refer to a mixture of isomers or a polymeric form |

Table 3: Physical and Spectroscopic Data

While comprehensive data for each pure stereoisomer is not always available, the following table summarizes the known physical and spectroscopic properties. It is important to note that variations in reported data, such as melting point, are likely due to the analysis of different stereoisomers or sample impurities.

| Property | Value | Reference(s) |

| Melting Point | >355 °C (likely for the natural cis-isomer or a mixture) or 213 °C (potentially for a specific isomer or preparation) | [6][7] |

| Solubility | Soluble in water, alcohol, and acetone (B3395972). Practically insoluble in ether, chloroform, and petroleum ether. | [6] |

| UV-Vis (in Ethanol) | λmax ≈ 285 nm | [6] |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 307.08. Key fragments at m/z 289 [M+H-H₂O]⁺, 271 [M+H-2H₂O]⁺, 153, 139 (retro-Diels-Alder fission). The fragmentation pattern of the 3,4-diol dehydration differs between the cis and trans isomers. | [2] |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 305.06. Fragments at m/z 287, 179, 151, 125. | [2] |

| NMR Spectroscopy | ¹H and ¹³C NMR have been used to confirm the structures of the 3,4-cis and 3,4-trans stereoisomers. | [2] |

| FTIR Spectroscopy | Characteristic peaks for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups are expected. | [8] |

Experimental Protocols

Isolation and Purification of this compound from Grape Seeds (Vitis vinifera)

This protocol outlines a general procedure for the extraction and purification of proanthocyanidins, including this compound, from grape seeds.

Methodology:

-

Sample Preparation: Grape seeds are dried and finely ground. A defatting step using a non-polar solvent like hexane (B92381) is recommended to remove oils.

-

Solid-Liquid Extraction: The ground and defatted seeds are extracted with a solvent mixture, typically 70% acetone in water or 60% ethanol (B145695) in water, at a solid-to-liquid ratio of 1:4 (g:mL).[9] The mixture is agitated for an extended period (e.g., 12 hours) at room temperature.[9]

-

Filtration and Concentration: The extract is filtered, and the solid residue is re-extracted to maximize yield. The combined extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.[10]

-

Liquid-Liquid Partitioning: The resulting aqueous concentrate is partitioned against ethyl acetate (B1210297). This step separates lower molecular weight flavonoids, including this compound, into the organic phase.[9]

-

Chromatographic Purification: The ethyl acetate fraction is further purified using column chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Synthesis of this compound

a) Enzymatic Synthesis (Stereospecific)

This method yields the biologically active (+)-(2R,3S,4S)-cis-leucocyanidin.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 2 mM NADPH, and 0.5 mM (+)-dihydroquercetin (taxifolin).[6]

-

Enzyme Addition: Add purified dihydroflavonol 4-reductase (DFR) enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.[6]

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing. Centrifuge to separate the phases and collect the ethyl acetate layer containing the this compound product.[6]

b) Chemical Synthesis (Non-stereospecific)

This method produces a mixture of diastereomers, primarily the 2,3-trans-3,4-trans isomer.

Methodology:

-

Dissolution: Dissolve (+)-dihydroquercetin in methanol (B129727) (e.g., 10 mg/mL) and cool to 0°C in an ice bath.[6]

-

Reduction: Slowly add sodium borohydride (B1222165) (NaBH₄) (e.g., 2 molar equivalents) to the solution.[6]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Extraction: Quench the reaction with a few drops of acetic acid. Remove the solvent under reduced pressure, resuspend the residue in water, and extract with ethyl acetate.[6]

-

Purification: The crude product can be purified by column chromatography.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol is a common method for evaluating the antioxidant potential of compounds like this compound.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by different concentrations of the this compound solutions. Include a control with only DPPH and methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] × 100 The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) can be determined by plotting the inhibition percentage against the concentration.

Signaling Pathways

While this compound itself is a precursor, its downstream products, the proanthocyanidins, have been shown to modulate key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Biosynthesis of this compound and Proanthocyanidins

This compound is a central intermediate in the flavonoid biosynthetic pathway. It is synthesized from (+)-dihydroquercetin by the enzyme dihydroflavonol 4-reductase (DFR). From there, it can be converted to cyanidin by anthocyanidin synthase (ANS), a precursor for anthocyanins, or it can be used to form the building blocks of proanthocyanidins. Leucoanthocyanidin reductase (LAR) converts this compound to (+)-catechin, while a two-step process involving ANS and anthocyanidin reductase (ANR) produces (-)-epicatechin.[11]

Modulation of the NF-κB Signaling Pathway by Proanthocyanidins

Proanthocyanidins derived from grape seeds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12] In inflammatory conditions, stimuli like TNF-α and IL-1β lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Proanthocyanidins can inhibit this pathway, thereby reducing inflammation.[12]

Modulation of the MAPK Signaling Pathway by Proanthocyanidins

Proanthocyanidins have also been demonstrated to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, which includes ERK, JNK, and p38, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In some cancer cells, proanthocyanidins have been shown to inhibit the phosphorylation of ERK, JNK, and p38, leading to the inactivation of these pathways and contributing to their anti-cancer effects.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Proteins

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocellular carcinoma cells) to 70-80% confluency. Treat the cells with varying concentrations of proanthocyanidin (B93508) extract for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[9]

-

SDS-PAGE and Western Blotting: Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

-

Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities using densitometry software, normalizing the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a crucial molecule in flavonoid research, serving as a key precursor to proanthocyanidins and anthocyanins. Its stereochemistry plays a vital role in its biological activity and enzymatic transformations. The experimental protocols and data presented in this guide provide a foundation for further investigation into its synthesis, isolation, and biological activities. A clear understanding of the specific stereochemistry is essential for accurate and reproducible research. The modulatory effects of its downstream products, proanthocyanidins, on significant signaling pathways like NF-κB and MAPK highlight the potential for therapeutic applications in inflammatory diseases and cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucocyanidin - Wikipedia [en.wikipedia.org]

- 4. (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | C15H14O7 | CID 440833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Leucoanthocyanidin - Wikipedia [en.wikipedia.org]

- 6. Leucocyanidin [drugfuture.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. researchgate.net [researchgate.net]

biological significance of (+)-Leucocyanidin stereoisomers

An In-depth Technical Guide on the Biological Significance of (+)-Leucocyanidin Stereoisomers

Core Summary

This compound, a colorless flavan-3,4-diol, is a pivotal intermediate in the plant flavonoid biosynthetic pathway, serving as the precursor to both proanthocyanidins (B150500) (condensed tannins) and anthocyanins.[1][2] Its biological significance is profoundly influenced by its stereochemistry, as different stereoisomers exhibit distinct substrate specificities for key enzymes and, consequently, diverse physiological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of this compound stereoisomers, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Structure and Key Stereoisomers

Leucocyanidin (B1674801) possesses chiral centers at the C2, C3, and C4 positions, giving rise to several stereoisomers.[1] The "(+)" designation refers to its dextrorotatory optical activity.[1] The two most biologically crucial stereoisomers are:

-

(+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer found in many plants.[2] It is the primary substrate for Anthocyanidin Synthase (ANS) in the biosynthesis of anthocyanins.[1]

-

(+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be synthesized chemically and shows different reactivity with biosynthetic enzymes.[1][2] It is also referred to as 2,3-trans-3,4-trans-leucocyanidin.[2]

The absolute configuration of these isomers dictates their interaction with enzymes and their subsequent metabolic fate.[1]

Biosynthesis and Enzymatic Conversion

This compound is synthesized from (+)-dihydroquercetin (also known as taxifolin). This conversion is a critical branching point in the flavonoid pathway.[2][3] The enzyme Dihydroflavonol 4-Reductase (DFR) stereospecifically reduces (+)-dihydroquercetin to produce the 3,4-cis isomer, (+)-(2R,3S,4S)-leucocyanidin.[3][4]

The two main stereoisomers are substrates for different enzymes:

-

Anthocyanidin Synthase (ANS): Utilizes the 3,4-cis isomer to produce cyanidin, a colored anthocyanidin, which is a precursor to a wide range of plant pigments.[1] In vitro studies have shown that ANS can also convert leucocyanidin into dihydroquercetin and quercetin.[5]

-

Leucoanthocyanidin Reductase (LAR): Specifically uses the 3,4-cis isomer to produce (+)-catechin, a fundamental unit of proanthocyanidins.[1][6][7]

Biological Significance and Activities

While research often focuses on the downstream products like proanthocyanidins and anthocyanins, leucocyanidin itself and its derivatives exhibit significant biological activities.[8][9][10]

Antioxidant and Chemopreventive Activity

Leucocyanidins possess potent antioxidant properties, scavenging free radicals and reducing oxidative stress.[2][8] Procyanidolic oligomers (leucocyanidines, LCs) extracted from grape seeds have demonstrated significant antioxidant and antimutagenic activities.[11] In vivo studies on rats showed that these compounds modulate drug-metabolizing enzymes, suggesting a role in chemoprevention.[8][11] Specifically, administration of LCs markedly decreased the activities of phase I enzymes (P4501A1, P4501A2, P4503A4) while significantly increasing the activities of phase II conjugation enzymes (glutathione S-transferase).[11]

Anti-inflammatory Effects

Proanthocyanidins, the polymers derived from leucocyanidin, can inhibit inflammatory responses.[2] Their mechanism involves the modulation of key cellular signaling pathways such as MAPK and NF-κB.[2] Anthocyanins, the downstream products of leucocyanidin metabolism, also exhibit well-documented anti-inflammatory effects by inhibiting NF-κB activation and reducing the plasma concentrations of pro-inflammatory cytokines and mediators.[12][13]

Antidiabetic Activity

A dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside has shown significant antidiabetic properties.[8] Oral administration of this compound to alloxan-induced diabetic rats resulted in a notable decrease in blood sugar and an increase in serum insulin (B600854) levels.[8]

Quantitative Data Summary

Direct comparative quantitative data for this compound stereoisomers is limited. However, studies on its derivatives and related compounds provide valuable insights.

Table 1: In Vivo Antidiabetic Activity of a Leucocyanidin Derivative [8]

| Compound | Dose | Animal Model | Key Findings |

|---|---|---|---|

| Leucocyanidin derivative | 250 mg/kg (oral) | Normal and alloxan-induced diabetic rats | Significant decrease in blood sugar; significant increase in serum insulin in diabetic models. |

| Leucocyanidin derivative | 100 mg/kg (one-month treatment) | Alloxan-induced diabetic rats | Significant decrease in blood/urine sugar and certain lipids; significant increase in body weight and tissue hexokinase activity. |

Table 2: In Vivo Anti-ulcerogenic Activity of this compound [2]

| Compound | Dose | Animal Model | Ulcer Model | Effect |

|---|---|---|---|---|

| This compound | 125, 250, 500 mg/kg (oral) | Male Wistar rats | Pyloric ligation and aspirin-induced | Dose-dependent protection against gastric ulcers. |

| Ranitidine (Control) | 50 mg/kg (oral) | Male Wistar rats | Pyloric ligation and aspirin-induced | Positive control, significant protection. |

Table 3: In Vivo Effects of Leucocyanidine Oligomers (LCs) on Rat Liver Enzymes [11]

| Enzyme | Effect of LCs (25, 50, 100 mg/kg) |

|---|---|

| NADPH-cytochrome P450 reductase | Markedly decreased activity |

| P4501A1, P4501A2, P4503A4 | Markedly decreased activity |

| Glutathione S-transferase | Significantly increased activity |

| Phenolsulfotransferase | Significantly increased activity |

| Superoxide dismutase, Catalase, Glutathione peroxidase | No effect on activity |

Detailed Experimental Protocols

Chemical Synthesis of this compound Stereoisomers

This method involves the reduction of (+)-dihydroquercetin, which typically yields a mixture of 3,4-cis and 3,4-trans stereoisomers that require subsequent purification.[1][4][7]

Protocol:

-

Dissolution: Dissolve (+)-dihydroquercetin (taxifolin) in a suitable solvent, such as methanol (B129727) or ethanol.[1][2]

-

Cooling: Cool the solution in an ice bath to 0-4 °C.[1]

-

Reduction: Slowly add a solution of sodium borohydride (B1222165) (NaBH₄) to the cooled dihydroquercetin solution with constant stirring. A molar excess of NaBH₄ is used to ensure complete reduction.[1][2]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[2]

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by adding a few drops of acetic acid or acetone.[4]

-

Extraction: Remove the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.[2][4]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting mixture of stereoisomers can be separated by preparative high-performance liquid chromatography (HPLC).[2][4][6]

In Vitro Antioxidant Activity: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the radical scavenging potential of a compound.[2]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare a series of dilutions of the test compound (this compound isomer) in the same solvent.[2]

-

Reaction Setup: In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 200 µL).[2]

-

Sample Addition: Add different volumes of the test compound solutions to achieve a range of final concentrations. Include a control well with only DPPH and solvent.[2]

-

Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[2]

-

Measurement: Measure the absorbance of the solutions at ~517 nm using a spectrophotometer.[2]

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

In Vivo Anti-ulcerogenic Activity Assay

This protocol assesses the protective effect of this compound against gastric ulcers in an animal model.[2]

Protocol:

-

Animal Preparation: Use male Wistar rats (150-200 g), fasted for 24-48 hours with free access to water.[2]

-

Dosing: Divide rats into groups: negative control (vehicle), positive control (e.g., ranitidine, 50 mg/kg), and treatment groups receiving different doses of this compound (e.g., 125, 250, 500 mg/kg) orally.[2]

-

Ulcer Induction: One hour after dosing, anesthetize the rats and perform a pyloric ligation. Orally administer an ulcerogenic agent, such as aspirin (B1665792) (200 mg/kg).[2]

-

Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the stomachs.[2]

-

Evaluation: Open the stomachs along the greater curvature and measure the ulcer index based on the number and severity of lesions. Gastric juice can be collected to measure volume, pH, and total acidity.[2]

Conclusion and Future Directions

The stereochemistry of this compound is paramount to its biological function, dictating its role as a substrate in the biosynthesis of catechins and anthocyanins and influencing its physiological activities.[1] The 3,4-cis isomer is the key natural precursor for both proanthocyanidins and anthocyanins, while the 3,4-trans isomer shows different enzymatic reactivity.[1][6] The demonstrated antioxidant, anti-inflammatory, and potential antidiabetic activities of leucocyanidins and their derivatives underscore their potential in drug development.[2][8][11] A thorough understanding of the specific biological activities of each purified stereoisomer is essential for accurate and reproducible research. Future investigations should focus on elucidating the distinct pharmacokinetic profiles and therapeutic potentials of the individual (+)-(2R,3S,4S) and (+)-(2R,3S,4R) stereoisomers to fully harness their benefits for human health.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leucocyanidin - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of leucocyanidines on activities of metabolizing enzymes and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of (+)-Leucocyanidin from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in a vast array of plants. As a direct precursor to these bioactive compounds, which are known for their antioxidant, anti-inflammatory, and cardioprotective properties, there is significant scientific interest in the efficient isolation and characterization of this compound. This guide provides an in-depth overview of the historical discovery, modern isolation and purification protocols, and analytical characterization of this compound from plant tissues. It is designed to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to work with this important flavonoid. The document details comprehensive experimental methodologies, summarizes quantitative data, and provides visual representations of key experimental workflows and biosynthetic pathways.

Introduction

The journey to understanding the complex world of flavonoids is intrinsically linked to the discovery of their colorless precursors. This compound, a member of the leucoanthocyanidin class, was identified through early investigations into the biosynthesis of condensed tannins and anthocyanins in plants.[1] It occupies a critical branch point in the flavonoid biosynthetic pathway, where its metabolic fate is determined by the competing actions of two key enzymes: leucoanthocyanidin reductase (LAR) and anthocyanidin synthase (ANS).[1] LAR catalyzes the conversion of this compound to (+)-catechin, a fundamental building block of proanthocyanidins, while ANS oxidizes it to the colored anthocyanidin, cyanidin.[1]

The natural occurrence of this compound has been reported in a variety of plant species, including unripe banana pulp (Musa sapientum), grape seeds (Vitis vinifera), cocoa beans (Theobroma cacao), and various species of pine bark (Pinus sp.).[1] Its transient nature as a biosynthetic intermediate often makes its isolation and quantification challenging. However, its significance as a precursor to compounds with established health benefits necessitates robust methods for its extraction and purification. This guide will provide a comprehensive overview of the techniques employed in the discovery and isolation of this compound, offering a foundational resource for further research into its biological activities and potential therapeutic applications.

Biosynthesis of this compound

The formation of this compound is an integral part of the broader flavonoid biosynthetic pathway, which originates from the general phenylpropanoid pathway. The process begins with the formation of chalcones, which are subsequently isomerized to flavanones. A series of enzymatic hydroxylations and reductions convert flavanones into dihydroflavonols, such as dihydroquercetin. The final step in the synthesis of this compound is the reduction of dihydroquercetin by the enzyme dihydroflavonol 4-reductase (DFR), which specifically produces the (2R,3S,4S)-cis isomer.[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant matrices is a multi-step process that requires careful optimization to minimize degradation and maximize yield. The general workflow involves extraction, purification, and characterization.

Extraction

The choice of solvent and extraction method is critical for the efficient recovery of this compound.

-

Solvent Systems: Aqueous mixtures of organic solvents are generally most effective.

-

Acetone/Water (e.g., 70:30, v/v): Highly efficient for extracting a broad range of proanthocyanidins and their precursors.[2]

-

Ethanol/Water (e.g., 47-70% ethanol): A food-grade option suitable for producing extracts for nutraceutical applications. Optimal conditions have been reported at around 60% ethanol.[2]

-

Methanol (B129727)/Water: Also effective and often used for analytical-scale extractions.[2]

-

-

Extraction Protocol (Unripe Banana Pulp):

-

Homogenize fresh, unripe banana pulp with a 70:30 (v/v) acetone/water mixture.

-

Filter the homogenate through cheesecloth and centrifuge to remove solid debris.

-

Concentrate the supernatant under reduced pressure to remove the acetone.

-

The resulting aqueous extract is then ready for purification.

-

-

Extraction Protocol (Grape Seeds): [2]

-

Defat ground grape seeds using hexane (B92381) to remove lipids.

-

Mix the defatted seed powder with 60% aqueous ethanol at a solid-to-liquid ratio of 1:4 (g:mL).[2]

-

Agitate the mixture for 90 minutes at 75°C.[2]

-

Filter the mixture to separate the liquid extract from the solid residue.

-